molecular formula C10H7Cl3N2O B6122073 6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone

6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone

Cat. No.: B6122073
M. Wt: 277.5 g/mol
InChI Key: OZBZRTXMOLRDAB-UHFFFAOYSA-N
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Description

6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a methyl group at the 6th position and a trichloromethyl group at the 2nd position of the quinazolinone core. These structural features contribute to its unique chemical and physical properties, making it of interest in various scientific research fields.

Properties

IUPAC Name

6-methyl-2-(trichloromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N2O/c1-5-2-3-7-6(4-5)8(16)15-9(14-7)10(11,12)13/h2-4H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBZRTXMOLRDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with trichloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The compound may be purified through recrystallization or chromatography techniques to achieve the desired quality for various applications.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the trichloromethyl group, potentially leading to the formation of methyl or other alkyl derivatives.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce alkyl-substituted quinazolinones.

Scientific Research Applications

6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: Quinazolinone derivatives, including this compound, have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The compound’s ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(chloromethyl)-4(3H)-quinazolinone: Similar structure but with a chloromethyl group instead of a trichloromethyl group.

    6-methyl-2-(bromomethyl)-4(3H)-quinazolinone: Contains a bromomethyl group, which may exhibit different reactivity and biological activity.

    6-methyl-2-(fluoromethyl)-4(3H)-quinazolinone: The fluoromethyl group imparts different electronic properties compared to the trichloromethyl group.

Uniqueness

6-methyl-2-(trichloromethyl)-4(3H)-quinazolinone is unique due to the presence of the trichloromethyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.

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